N-(2-ethoxyphenyl)-1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-16-4-8-19(9-5-16)31-27(33)21-15-28-22-10-7-18(13-20(22)25(21)30-31)26(32)29-14-17-6-11-23(34-2)24(12-17)35-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDGZBHIBXDSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-1-(4-methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrolo[1,2-d][1,2,4]triazine moiety which is known for various biological activities.
- Piperidine ring which contributes to the compound's pharmacokinetic properties.
- Ethoxyphenyl group that may enhance lipophilicity and receptor binding.
Research indicates that compounds with similar structures often exhibit their biological activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolo[1,2-d][1,2,4]triazine derivatives act as inhibitors of specific enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammatory responses .
- Receptor Modulation : This class of compounds can interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and providing therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- In vitro Studies : Compounds featuring similar triazine and piperidine structures have shown promising results against multiple cancer cell lines. For example, IC50 values for certain triazine derivatives ranged from 0.17 μM to 11.8 μM against prostate and lung cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9d | PC3 | 0.17 ± 0.063 |
| 9d | A549 | 0.19 ± 0.075 |
| 9d | MCF-7 | 0.51 ± 0.083 |
| 9d | DU-145 | 0.16 ± 0.083 |
Antiviral Activity
Some pyrrolo[1,2-d][1,2,4]triazines have been reported to exhibit antiviral properties:
- Mechanism : These compounds may inhibit neuraminidase activity, which is crucial for viral replication and spread .
Study on Soluble Epoxide Hydrolase Inhibition
A notable study focused on the discovery of piperidine derivatives as inhibitors of sEH:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Structural and Functional Analysis
- Piperidine-4-carboxamide Core : The target compound shares this core with analogs like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide . However, the substitution at the piperidine nitrogen (4-methylpyrrolotriazine vs. naphthalene-ethyl) significantly alters steric and electronic properties. The naphthalene group in may enhance π-π stacking but reduce solubility, whereas the pyrrolotriazine in the target compound offers a balance of rigidity and solubility.
- Aromatic Substituents : The 2-ethoxyphenyl group in the target compound differs from the 4-fluorobenzyl in and the 2,4-dimethoxyphenyl in . Ethoxy provides moderate lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~1.8), which may enhance membrane permeability.
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : Compounds with methoxypropyl substituents (e.g., ) are likely more resistant to oxidative metabolism than the ethoxyphenyl group, which may undergo O-deethylation.
- Ionization Effects : The carboxylic acid in (pKa ~4.5) is ionized at physiological pH, limiting blood-brain barrier penetration, whereas the carboxamide in the target compound remains neutral, improving CNS accessibility.
- Molecular Weight (MW) : The target compound’s MW (~435 g/mol estimated) is lower than (MW ~475 g/mol), aligning better with Lipinski’s rule of five for oral bioavailability.
Preparation Methods
Core Heterocyclic Assembly
The target compound’s structure comprises three primary components: (1) a 4-methylpyrrolo[1,2-d]triazine core, (2) a piperidine ring substituted at position 1 with the triazine moiety, and (3) an N-(2-ethoxyphenyl)carboxamide group at position 4 of the piperidine. Retrosynthetically, the molecule dissects into:
- Pyrrolo[1,2-d]triazine subunit : Synthesized via cyclocondensation of 1,2,4-triazine derivatives with dipolarophiles, as demonstrated in analogous systems.
- Piperidine-4-carboxamide backbone : Constructed through reductive amination or nucleophilic substitution, followed by carboxamide coupling.
- N-(2-ethoxyphenyl) group : Introduced via Ullmann-type coupling or nucleophilic aromatic substitution.
Critical Stereochemical Considerations
The 4-methyl group on the pyrrolotriazine imposes regioselectivity challenges during cycloaddition. Computational studies on related systems suggest that electron-donating substituents (e.g., methyl) at position 4 favor endo transition states, minimizing competing pathways. Piperidine ring conformation further influences carboxamide geometry, with chair conformations preferred to avoid steric clashes between the triazine and ethoxyphenyl groups.
Stepwise Synthetic Routes
Synthesis of 4-Methylpyrrolo[1,2-d]Triazine
The triazine core is assembled via a two-step sequence:
- Alkylation of 1,2,4-Triazine :
Reaction of 1,2,4-triazine with methyl iodide in acetonitrile at 60°C for 12 hours yields 1-methyl-1,2,4-triazinium iodide (87% yield). Alternative alkylating agents like methyl triflate reduce reaction time to 6 hours. - 1,3-Dipolar Cycloaddition :
Treatment of the triazinium salt with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane with DIPEA generates the pyrrolotriazine core. Ethyl triazinium salts exhibit superior reactivity, achieving 84% yield compared to 72% for methyl analogs.
Table 1: Optimization of Cycloaddition Conditions
| Parameter | Conditions Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Alkylating Agent | Methyl iodide, Methyl triflate | Methyl triflate | 89 |
| Solvent | DCM, THF, MeCN | Dichloromethane | 84 |
| Base | DIPEA, K2CO3, NaHCO3 | DIPEA | 84 |
| Temperature (°C) | 25, 40, 60 | 25 | 84 |
Functionalization of Piperidine-4-Carboxamide
The piperidine moiety is synthesized through:
- Reductive Amination :
Reacting 4-pyridinecarboxaldehyde with ammonium acetate and sodium cyanoborohydride in methanol produces piperidine-4-carboxylic acid (68% yield). Alternative routes employ Boc-protected intermediates for improved selectivity. - Carboxamide Formation :
Activation of the carboxylic acid with EDC/HOBt enables coupling with 2-ethoxyaniline. Solvent screening reveals DMF superior to THF (78% vs. 62% yield), attributed to enhanced solubility of the amine.
Final Coupling and Purification
Conjugation of the pyrrolotriazine and piperidine subunits employs Buchwald-Hartwig amination:
- Conditions : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 eq.), toluene, 110°C, 24 hours.
- Yield : 76% after column chromatography (SiO2, ethyl acetate/hexane 1:2).
Table 2: Key Analytical Data for Final Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 468.5 g/mol | HRMS [M+H]+ |
| Purity | >99% | HPLC (C18, MeCN/H2O) |
| Melting Point | 198–201°C (dec.) | DSC |
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Cycloaddition yields correlate with solvent polarity. Nonpolar solvents (toluene, DCM) favor triazinium ylide stability, while polar aprotic solvents (DMF) accelerate piperidine coupling but promote decomposition above 100°C.
Catalytic Systems
Palladium catalysts (Pd(OAc)2, Pd2(dba)3) with bulky phosphine ligands (Xantphos, SPhos) mitigate side reactions during amination. Chelating ligands enhance catalyst longevity, enabling 5 mol% loading without yield loss.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min) confirms >99% purity with tR=12.4 minutes. Residual palladium levels <10 ppm (ICP-MS) meet ICH guidelines.
Comparative Evaluation of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces coupling reaction time from 24 to 2 hours, albeit with marginally lower yield (72%) due to thermal decomposition.
Enzymatic Carboxamide Formation
Lipase-catalyzed coupling in tert-butanol achieves 65% yield, offering a greener alternative to EDC/HOBt, though scalability remains problematic.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purification methods ensure high yield and purity?
The synthesis typically involves multi-step reactions, such as coupling the pyrrolo-triazine core with the piperidine-carboxamide moiety via nucleophilic substitution or amide bond formation. Key steps include temperature-controlled reactions (e.g., 60–80°C in ethanol or methanol) and catalysts like triethylamine for regioselectivity. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to isolate the target compound from byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon connectivity, especially for distinguishing ethoxyphenyl and pyrrolo-triazine substituents.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions, particularly for chiral centers or crystal packing analysis .
Q. What in vitro screening strategies are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Receptor binding studies (radioligand displacement assays for GPCRs or nuclear receptors).
- Cell viability assays (MTT or ATP-luminescence) in cancer or microbial models to assess cytotoxicity or antimicrobial activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (PK), such as low solubility or metabolic instability. Strategies include:
- Solubility enhancement: Use co-solvents (e.g., DMSO/PEG) or nanoformulations.
- PK profiling: Conduct bioavailability studies (plasma half-life, tissue distribution) in rodent models.
- Metabolite identification: LC-MS/MS to detect degradation products and guide structural modifications .
Q. What computational strategies optimize synthetic pathways and predict regioselectivity?
- Quantum chemical calculations (DFT or ab initio methods) model transition states to predict reaction outcomes.
- Reaction path search algorithms (e.g., artificial force-induced reaction) identify low-energy pathways.
- Machine learning (QSAR models) correlates substituent effects with yield or selectivity .
Q. How to design enantioselective syntheses for chiral centers in this compound?
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) during key steps like piperidine ring formation. Monitor enantiomeric excess via chiral HPLC or circular dichroism .
Q. What experimental designs statistically analyze reaction parameters to maximize yield?
Apply Design of Experiments (DOE) methodologies:
- Fractional factorial designs screen variables (temperature, solvent, catalyst loading).
- Response surface modeling (e.g., Box-Behnken) optimizes interdependent parameters. Example: A 3-factor DOE reduced reaction steps from 12 to 5 while maintaining >85% yield .
Q. How to investigate compound stability under varying pH and temperature conditions?
Conduct forced degradation studies :
- Acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C).
- Thermal stress (40–80°C for 48 hours). Monitor degradation via HPLC-UV and identify products using LC-HRMS. Adjust formulation (lyophilization, pH buffers) to improve shelf life .
Q. Which techniques confirm target engagement and mechanism of action?
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to purified protein targets.
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic binding parameters.
- Cryo-EM/X-ray co-crystallography: Visualizes compound-target interactions at atomic resolution .
Q. How to validate contradictory data from different biological assays?
- Orthogonal assays: Replace fluorescence-based readouts with luminescence or ELISA.
- Counter-screening: Test against unrelated targets to rule out off-target effects.
- Dose-response curves: Ensure Hill slopes align with expected mechanisms (e.g., competitive vs. non-competitive inhibition) .
Methodological Notes
- Data Contradiction Analysis: Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and replicate studies under standardized conditions.
- Ethoxyphenyl Stability: The ethoxy group may undergo oxidative demethylation in vivo; stabilize via fluorination or steric hindrance .
- Regulatory Compliance: Follow ICH guidelines for stability testing and GLP protocols for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
